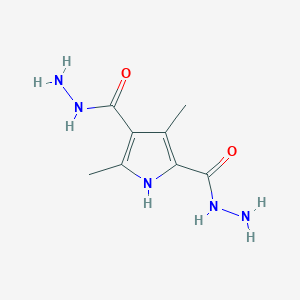
3,5-Dimethyl-1h-pyrrole-2,4-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide is a heterocyclic organic compound with the molecular formula C8H12N4O2 This compound is part of the pyrrole family, characterized by a five-membered ring containing one nitrogen atom
Métodos De Preparación
The synthesis of 3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Condensation: The carbohydrazide groups can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, further contributing to its biological activity.
Comparación Con Compuestos Similares
3,5-Dimethyl-1H-pyrrole-2,4-dicarbohydrazide can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks the carbohydrazide groups, making it less reactive in certain chemical reactions.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Contains ester groups instead of carbohydrazide groups, leading to different reactivity and applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, such as antimicrobial and anticancer properties.
Propiedades
Número CAS |
87781-09-7 |
|---|---|
Fórmula molecular |
C8H13N5O2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide |
InChI |
InChI=1S/C8H13N5O2/c1-3-5(7(14)12-9)4(2)11-6(3)8(15)13-10/h11H,9-10H2,1-2H3,(H,12,14)(H,13,15) |
Clave InChI |
YYQGHTVYXOGTGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C(=O)NN)C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


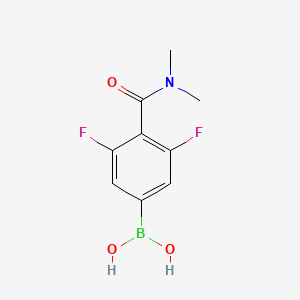

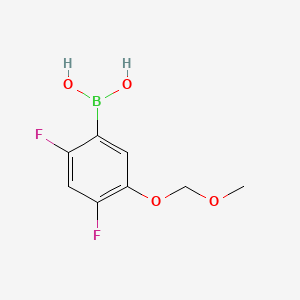
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
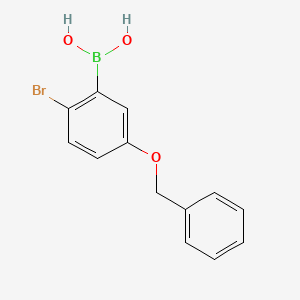
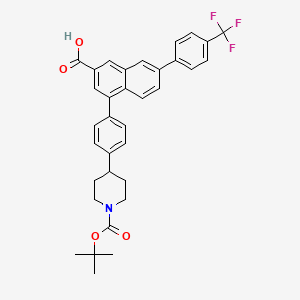
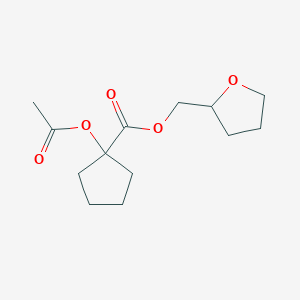
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
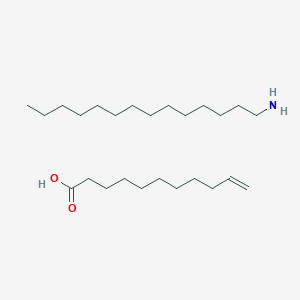
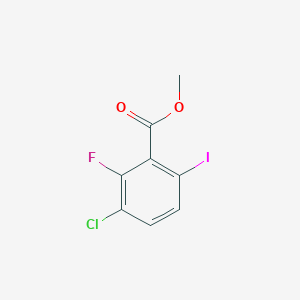
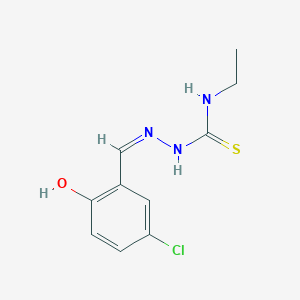

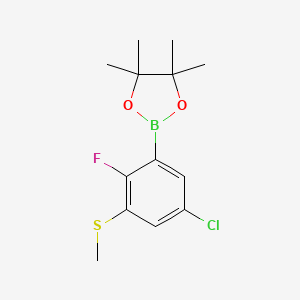
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)
